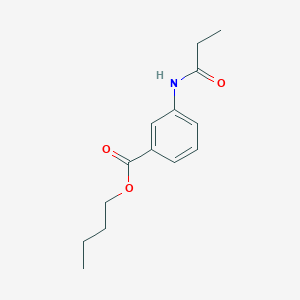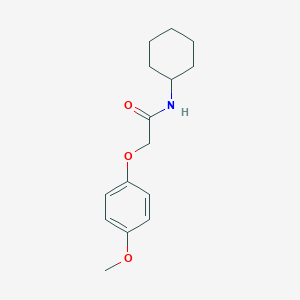
N-(2,3-dimethylphenyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-propoxybenzamide, commonly known as DPN, is a synthetic compound that is widely used in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
DPN exerts its effects by binding selectively to ERβ and activating the receptor. ERβ activation leads to the regulation of various genes involved in the regulation of bone growth, brain function, and immune response. DPN has been shown to have a higher binding affinity for ERβ than for estrogen receptor alpha (ERα), which makes it a selective agonist of ERβ.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects. It has been shown to promote bone growth, improve cognitive function, and modulate the immune response. DPN has also been shown to have anti-inflammatory and anti-oxidant effects, which make it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
DPN has several advantages for lab experiments. It is a selective agonist of ERβ and has a higher binding affinity for ERβ than for ERα. This makes it a useful tool for studying the role of ERβ in various physiological processes. However, DPN has some limitations for lab experiments. It is a synthetic compound and may not fully mimic the effects of endogenous estrogen. Also, DPN has a short half-life, which may limit its use in long-term experiments.
Future Directions
There are several future directions for the research on DPN. One potential direction is to study the effects of DPN on the regulation of bone growth in animal models of osteoporosis. Another potential direction is to investigate the potential therapeutic applications of DPN in the treatment of Alzheimer's disease. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of DPN.
Synthesis Methods
DPN can be synthesized by the reaction of 2,3-dimethylphenylamine with 2-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields DPN as a white crystalline solid with a purity of more than 98%.
Scientific Research Applications
DPN is widely used in scientific research as a selective agonist of ERβ. ERβ is a nuclear receptor that plays a crucial role in the regulation of various physiological processes, including bone growth, brain function, and immune response. DPN has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including osteoporosis, Alzheimer's disease, and breast cancer.
properties
Product Name |
N-(2,3-dimethylphenyl)-2-propoxybenzamide |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-12-21-17-11-6-5-9-15(17)18(20)19-16-10-7-8-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
InChI Key |
NGTAVSGKPCYGDT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)




![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)





